molecular formula C14H11BrN2O3 B5534338 3-(5-bromo-2-furyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5534338
M. Wt: 335.15 g/mol
InChI Key: NWNUIXAEVNAWOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to the subject compound, often involves the cyclization of precursor molecules under specific conditions. For instance, Rehman et al. (2018) described the synthesis of novel oxadiazole derivatives via electrophilic substitution reactions, demonstrating the versatility and complexity of synthesizing such compounds (Rehman et al., 2018). Similarly, the preparation of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, as described by Wet-osot et al. (2017), showcases the multi-step synthesis processes often required to obtain oxadiazole compounds (Wet-osot et al., 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the subject compound, plays a significant role in their chemical behavior and properties. Zhu et al. (2011) provided detailed insights into the molecular and crystal structures of similar compounds, highlighting the importance of molecular configuration and intermolecular interactions (Zhu et al., 2011).

Chemical Reactions and Properties

Oxadiazole compounds are known for their reactivity and the ability to undergo various chemical reactions. Studies by Mataka et al. (1992) on bromobenzo thiadiazole derivatives, which share structural similarities with oxadiazoles, reveal how these compounds participate in nucleophilic substitution reactions and other chemical transformations (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Khan et al. (2014) explored the crystal packing of methoxybenzyl oxadiazole derivatives, providing valuable information on the solid-state properties of these compounds (Khan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of oxadiazole derivatives. The synthesis and characterization of novel triazol derivatives by Kaneria et al. (2016) illustrate the diverse chemical behaviors of oxadiazole compounds and their potential as antimicrobial agents (Kaneria et al., 2016).

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-18-10-4-2-9(3-5-10)8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNUIXAEVNAWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

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